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molecular formula C9H4ClF3N2O B1515890 2-Chloro-5-(trifluoromethyl)quinazolin-8-ol

2-Chloro-5-(trifluoromethyl)quinazolin-8-ol

Cat. No. B1515890
M. Wt: 248.59 g/mol
InChI Key: UXNZJYPQYMHHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932262B2

Procedure details

To a solution of 2-chloro-8-methoxy-5-(trifluoromethyl) quinazoline (1 eq) (See example 51 for synthesis) in DCM was added boron tribromide at 0° C. The reaction mixture was warmed to room temperature and stirred overnight. The reaction mixture was concentrated and residue was treated with ice cold water. Precipitate was filtered, washed and dried in vacuo to provide product as a yellow solid in 78% yield. ES/MS m/z 249.0 (MH+).
Name
2-chloro-8-methoxy-5-(trifluoromethyl) quinazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[CH:10][C:9]2[C:4](=[C:5]([O:16]C)[CH:6]=[CH:7][C:8]=2[C:12]([F:15])([F:14])[F:13])[N:3]=1.B(Br)(Br)Br>C(Cl)Cl>[Cl:1][C:2]1[N:11]=[CH:10][C:9]2[C:4](=[C:5]([OH:16])[CH:6]=[CH:7][C:8]=2[C:12]([F:14])([F:15])[F:13])[N:3]=1

Inputs

Step One
Name
2-chloro-8-methoxy-5-(trifluoromethyl) quinazoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=C(C=CC(=C2C=N1)C(F)(F)F)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
residue was treated with ice cold water
FILTRATION
Type
FILTRATION
Details
Precipitate was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to provide product as a yellow solid in 78% yield

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=NC2=C(C=CC(=C2C=N1)C(F)(F)F)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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